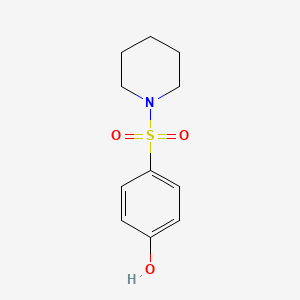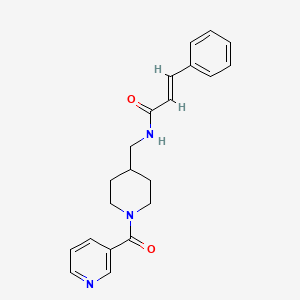
N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide, also known as NPC, is a synthetic compound that has been widely used in scientific research. This compound has been shown to have potential therapeutic effects on various diseases, including cancer and neurodegenerative disorders. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide involves the reaction of 1-nicotinoylpiperidine with cinnamoyl chloride in the presence of a base to form the intermediate N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamic acid, which is then converted to the final product through an amide formation reaction with ammonia.
Starting Materials
1-nicotinoylpiperidine, cinnamoyl chloride, base, ammonia
Reaction
1. 1-nicotinoylpiperidine is reacted with cinnamoyl chloride in the presence of a base, such as triethylamine or pyridine, to form the intermediate N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamic acid., 2. The intermediate N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamic acid is then reacted with ammonia to form the final product N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide., 3. The reaction mixture is then purified through column chromatography or recrystallization to obtain the pure product.
作用機序
The mechanism of action of N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide has been shown to inhibit the activity of AKT and mTOR, which are involved in cell proliferation and survival. N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide also activates the AMPK pathway, which is involved in energy metabolism and cell survival. Additionally, N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide has been shown to modulate the activity of various transcription factors, including NF-κB and Nrf2, which are involved in inflammation and oxidative stress.
生化学的および生理学的効果
N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and inflammatory cytokines in cells. N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide also increases the levels of glutathione, which is an important antioxidant in the body. In animal studies, N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide has been shown to improve cognitive function and reduce inflammation in the brain.
実験室実験の利点と制限
One advantage of using N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide in lab experiments is its high purity and stability. N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide has not been extensively studied in humans, which limits its potential for clinical use.
将来の方向性
For N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide research include exploring its potential use in combination with other drugs, investigating its use as a diagnostic tool, and further understanding its mechanism of action and potential side effects in humans.
科学的研究の応用
N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide has been extensively used in scientific research due to its potential therapeutic effects on various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide has been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
(E)-3-phenyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20(9-8-17-5-2-1-3-6-17)23-15-18-10-13-24(14-11-18)21(26)19-7-4-12-22-16-19/h1-9,12,16,18H,10-11,13-15H2,(H,23,25)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWKVAPNZCGELF-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Rucl(P-cymene)((S)-xylbinap)]CL](/img/structure/B2912534.png)
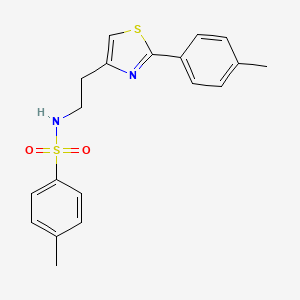
![N,N-diethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2912536.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2912540.png)
![methyl 3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2912541.png)
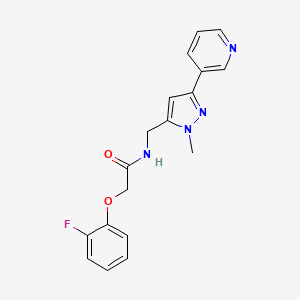

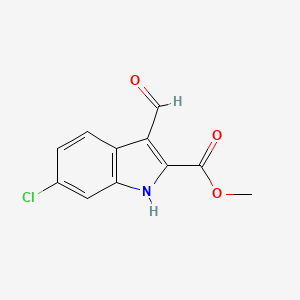
![5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2912548.png)
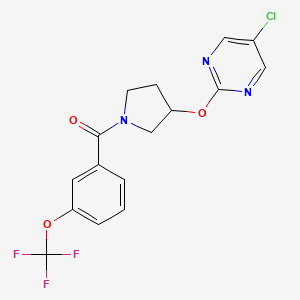

![Bicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B2912552.png)
